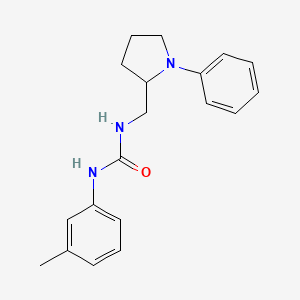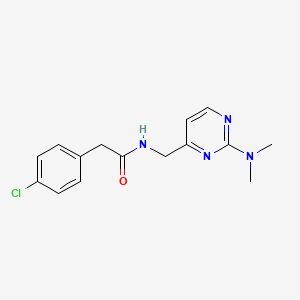
2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dimethylamino pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring to introduce the 4-chloro substituent. This is followed by the formation of the pyrimidinyl moiety through a series of condensation reactions involving dimethylamine and other reagents. The final step involves the acylation of the intermediate compound to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide: shares structural similarities with other chlorophenyl and pyrimidinyl compounds.
4-chlorobenzylamine: A simpler compound with a chlorophenyl group and an amine functionality.
N-(4-chlorophenyl)pyrimidin-2-amine: Another compound featuring a chlorophenyl group and a pyrimidinyl moiety.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKQGVYXNDHNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)
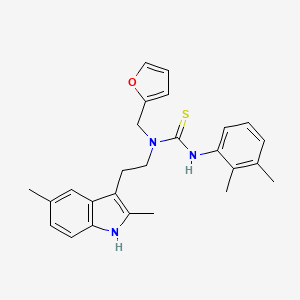
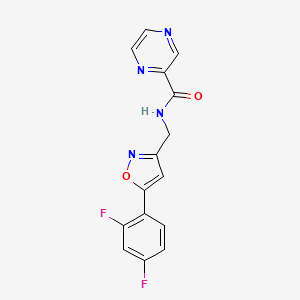
![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)
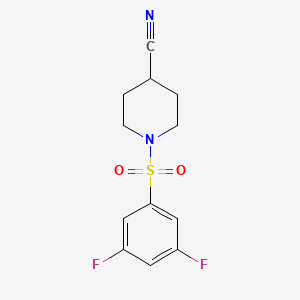
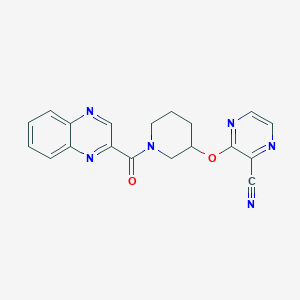
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)
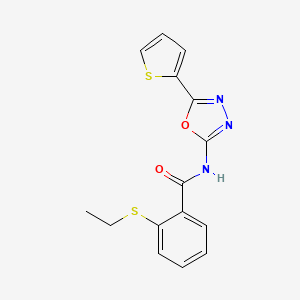
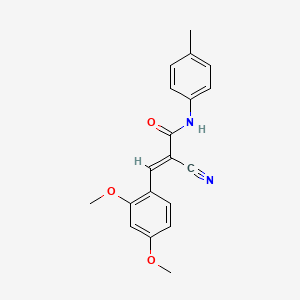
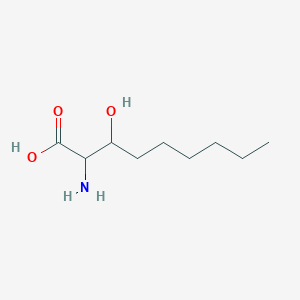
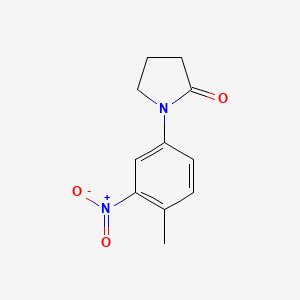
![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)
